![molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3](/img/no-structure.png)

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

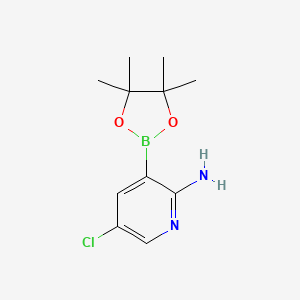

The compound “2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO4S . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine and [2-(methanesulfonylmethyl)phenyl]methanamine hydrochloride , which are compounds with similar methanesulfonylmethylphenyl groups.

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.2 g/mol . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine, which is a powder stored at 4°C .科学研究应用

Drug Development: COX Inhibitors

The compound’s structure suggests potential use as a COX inhibitor, which could be explored for anti-inflammatory and analgesic drug development. Similar structures have been evaluated for their COX inhibitory and anti-inflammatory activities .

Antimicrobial Agents

Derivatives of this compound have been assessed for antimicrobial activities. Research could focus on synthesizing variants to identify potent antimicrobial agents .

Agricultural Chemistry

Similar structures have been used in the development of insecticides and could be explored for pest control applications .

作用机制

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with its target, mapk8, and potentially inhibits its activity . This interaction could lead to changes in the signal transduction pathway, affecting the cellular processes controlled by this pathway.

Biochemical Pathways

The compound’s interaction with MAPK8 affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and affecting cellular processes such as growth, differentiation, and apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the compound’s action would depend on its interaction with MAPK8 and the subsequent effects on the MAP kinase signal transduction pathway . By potentially inhibiting MAPK8, the compound could affect various cellular processes controlled by this pathway, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-(methanesulfonylmethyl)phenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(methanesulfonylmethyl)phenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(methanesulfonylmethyl)phenylboronic acid (1.0 equiv) and triethylamine (2.0 equiv) in dry THF.", "Step 2: Add 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] } | |

CAS 编号 |

1383968-45-3 |

产品名称 |

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

分子式 |

C14H21BO4S |

分子量 |

296.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。